R-Ahpia
説明
R-Ahpia (11-2-azido-N⁶-p-hydroxyphenylisopropyladenosine) is a photoactivatable adenosine receptor ligand derived from the selective A₁ adenosine receptor (A₁R) agonist R-PIA (R-N⁶-phenylisopropyladenosine) . It was developed as a covalent probe to study A₁R structure and function. The compound features an azido group positioned on the purine core, enabling irreversible binding to the receptor upon UV irradiation . This compound retains high affinity for A₁R (Ki = 1.5 nM) and agonist efficacy (EC₅₀ = 35 nM), comparable to its parent compound, R-PIA . After photoactivation, it covalently labels ~40% of A₁R binding sites, leading to persistent receptor activation and reduced cAMP levels in cellular assays . SDS-PAGE analysis of rat brain membranes labeled with radioiodinated ¹²⁵I-R-Ahpia reveals a single protein band at ~35 kDa, confirming its specificity for the A₁R ligand-binding subunit . Notably, this compound exhibits partial agonism at A₂AR, reducing the stimulatory effects of full agonists like NECA, which underscores its dual receptor interactions .
特性
CAS番号 |
98897-11-1 |
|---|---|
分子式 |
C19H22N8O5 |
分子量 |
442.4 g/mol |
IUPAC名 |
(3R,4S,5R)-2-[2-azido-6-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H22N8O5/c1-9(6-10-2-4-11(29)5-3-10)22-16-13-17(24-19(23-16)25-26-20)27(8-21-13)18-15(31)14(30)12(7-28)32-18/h2-5,8-9,12,14-15,18,28-31H,6-7H2,1H3,(H,22,23,24)/t9-,12-,14-,15-,18?/m1/s1 |
InChIキー |
UWPWCNXKEISFNC-KJMMEMRBSA-N |
SMILES |
CC(CC1=CC=C(C=C1)O)NC2=C3C(=NC(=N2)N=[N+]=[N-])N(C=N3)C4C(C(C(O4)CO)O)O |
異性体SMILES |
C[C@H](CC1=CC=C(C=C1)O)NC2=C3C(=NC(=N2)N=[N+]=[N-])N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
CC(CC1=CC=C(C=C1)O)NC2=C3C(=NC(=N2)N=[N+]=[N-])N(C=N3)C4C(C(C(O4)CO)O)O |
同義語 |
2-azido-N(6)-4-hydroxyphenylisopropyladenosine R-AHPIA |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Table 1: Comparative Analysis of R-Ahpia and Related Compounds
Key Comparisons
This compound vs. R-PIA: Both are adenosine-based A₁R agonists, but this compound introduces a photoactivatable azido group, enabling irreversible receptor labeling . R-PIA exhibits higher A₁R selectivity (>100-fold) compared to this compound (60-fold), which retains partial agonism at A₂AR . this compound’s covalent binding reduces cAMP levels persistently, unlike R-PIA’s transient effects .
This compound vs. APNEA: APNEA (adenosine derivative) is radioiodinated for labeling but lacks inherent photoactivation. This compound’s azido group allows direct covalent modification post-UV . Both label the ~35 kDa A₁R subunit, but this compound demonstrates higher irreversible binding efficiency (40% vs. APNEA’s undefined efficacy) .
This compound vs. Xanthine Antagonists (e.g., BW-A947U) :
- Xanthine derivatives (antagonists) bind to A₁R’s transmembrane domain III, while this compound (agonist) targets extracellular/intracellular loops .
- This compound’s partial A₂AR activity broadens its functional scope, whereas xanthine antagonists are purely inhibitory .
Research Findings
- Therapeutic Implications : this compound’s partial A₂AR agonism complicates its use in selective A₁R studies but provides insights into receptor crosstalk . In contrast, xanthine antagonists like BW-A947U are preferred for mapping antagonist-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
